REACTION_CXSMILES
|
[CH3:1][O:2][CH2:3][C:4]([CH3:10])([CH3:9])[C:5](OC)=[O:6].CC(C)C(=O)[CH2:14][C:15]#[N:16]>>[CH3:1][O:2][CH2:3][C:4]([CH3:10])([CH3:9])[C:5](=[O:6])[CH2:14][C:15]#[N:16]
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Name
|
|
Quantity
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8 g
|
Type
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reactant
|
Smiles
|
COCC(C(=O)OC)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
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reactant
|
Smiles
|
CC(C(CC#N)=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
Purification via silica gel chromatography
|
Type
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WASH
|
Details
|
eluting with mixtures of petroleum ether and ethyl acetate
|
Name
|
|
Type
|
product
|
Smiles
|
COCC(C(CC#N)=O)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.5 g | |
YIELD: PERCENTYIELD | 29% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |